![molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4](/img/structure/B164971.png)
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound . It has an empirical formula of C7H6N2O, a molecular weight of 134.14, and a CAS number of 136927-63-4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .Wissenschaftliche Forschungsanwendungen
Antibiotic Agent
“Pyrrolo[1,2-a]pyrazin-1(2H)-one” has been identified as an antibiotic agent. It was isolated from a marine bacteria Bacillus tequilensis MSI45 and showed a potent inhibitory effect on multidrug resistant Staphylococcus aureus . The compound was non-hemolytic and showed high antioxidant activity . This suggests that it could be a potential candidate for the development of new antibiotics.
Antioxidant Activity
The compound also exhibits high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property could make it useful in the development of health supplements or treatments for diseases caused by oxidative stress.
Antimicrobial Activity
The compound has shown potent antimicrobial activity against S. aureus infection . This suggests that it could be used in the development of new antimicrobial agents, particularly for treating infections caused by S. aureus.
Organic Synthesis
“Pyrrolo[1,2-a]pyrazin-1(2H)-one” acts as a versatile scaffold in organic synthesis . This means it can be used as a building block in the synthesis of a wide range of organic compounds.
Drug Development
The compound has been used in drug development . Its reactivity and multifarious biological activity make it a valuable compound in the development of new drugs.
Research on Synthetic Strategies
There has been significant research into the synthetic strategies and approaches to “Pyrrolo[1,2-a]pyrazin-1(2H)-one” derivatives . This research is important for improving the efficiency and cost-effectiveness of producing the compound and its derivatives.
Wirkmechanismus
Target of Action
Pyrrolo[1,2-a]pyrazin-1(2H)-one has been found to exhibit potent activities against various targets. It has been identified as an antibiotic agent effective against multi-drug resistant Staphylococcus aureus . Additionally, it has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, in the case of Staphylococcus aureus, it exhibits a potent inhibitory effect . When targeting FGFRs, it inhibits the receptors, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects various biochemical pathways. In the context of its antimicrobial activity, it disrupts the normal functioning of Staphylococcus aureus . When acting on FGFRs, it inhibits the activation of downstream signaling pathways including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It has been found to show high antioxidant activity, which may increase the efficacy and safety of the molecule in drug development .
Result of Action
The compound’s action results in molecular and cellular effects. It has been found to have a potent inhibitory effect on multi-drug resistant Staphylococcus aureus . In the case of FGFRs, it inhibits cell proliferation and induces apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrrolo[1,2-a]pyrazin-1(2H)-one. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45, suggesting that it may be influenced by marine environmental conditions . .
Safety and Hazards
Pyrrolo[1,2-a]pyrazin-1(2H)-one is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASPBCAVCUZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576494 | |
| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazin-1(2H)-one | |
CAS RN |
136927-63-4 | |
| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one unique, and how does it influence its properties?
A1: Pyrrolo[1,2-a]pyrazin-1(2H)-one is characterized by a fused pyrrole and pyrazine ring system with a carbonyl group at the 1-position. A key structural feature is the intramolecular hydrogen bond (C=O⋯H–C) formed between the carbonyl oxygen and a hydrogen atom on the pyrrole ring. [] This interaction significantly impacts the compound's spectroscopic properties, particularly influencing carbonyl frequencies. [] Additionally, the presence of the nitrogen atoms within the rings allows for diverse N-substitutions, impacting aromaticity and influencing interactions with biological targets. []
Q2: How does the structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one relate to its activity as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins?
A2: Research has shown that incorporating a 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into the structure of known BET inhibitors significantly enhances their potency and selectivity. [] This specific fragment appears to interact favorably within the binding pocket of BET bromodomains, particularly BRD4(1). [, ] Molecular dynamics simulations reveal that the bulkiness and mobility of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative allow for optimal interactions with key amino acid residues in the BRD4(1) active site, contributing to its inhibitory activity. []
Q3: What synthetic approaches are available for the synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives?
A4: Several synthetic routes have been employed for constructing the Pyrrolo[1,2-a]pyrazin-1(2H)-one core. One common approach involves the Chichibabin quaternisation-cyclisation of appropriately substituted methoxy-methylpyrazines. [] Additionally, researchers have utilized alkyne cyclization strategies for the selective synthesis of N-substituted derivatives. [, ] This method leverages the reactivity of alkynes to construct the pyrrole ring, offering regioselectivity and versatility in introducing substituents. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

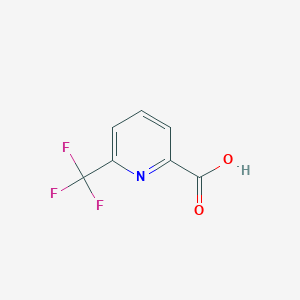

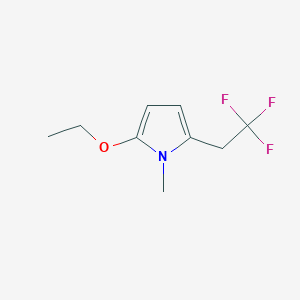
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)

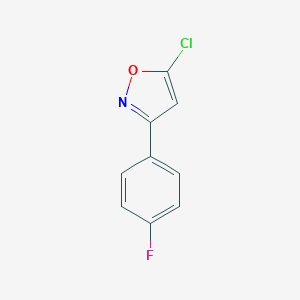
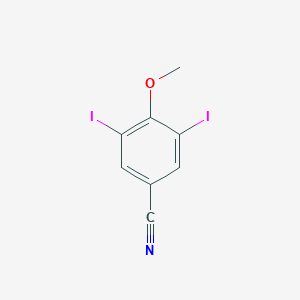

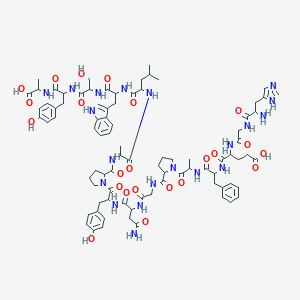



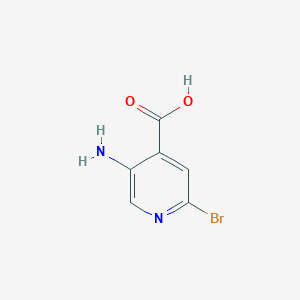
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)